molecular formula C7H5N3O B6279368 pyrido[2,3-b]pyrazin-7-ol CAS No. 1023815-30-6

pyrido[2,3-b]pyrazin-7-ol

Cat. No.: B6279368
CAS No.: 1023815-30-6
M. Wt: 147.1
InChI Key:
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Description

Pyrido[2,3-b]pyrazin-7-ol is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring with a hydroxyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with 2-aminopyridine and glyoxal, the reaction proceeds through condensation and cyclization steps to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to modify the pyrazine ring, potentially forming dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrido[2,3-b]pyrazin-7-one, while reduction could produce dihydrothis compound.

Scientific Research Applications

Pyrido[2,3-b]pyrazin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which pyrido[2,3-b]pyrazin-7-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the fused ring system allow it to form hydrogen bonds and π-π interactions, which can modulate the activity of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: Lacks the hydroxyl group at the 7th position.

    Pyrido[3,4-b]pyrazin-7-ol: Has a different ring fusion pattern.

    Quinoxaline: Another nitrogen-containing heterocycle with similar properties but different ring structure.

Uniqueness: Pyrido[2,3-b]pyrazin-7-ol is unique due to its specific ring fusion and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

1023815-30-6

Molecular Formula

C7H5N3O

Molecular Weight

147.1

Purity

93

Origin of Product

United States

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